2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular mass of approximately 201.71 g/mol. It is characterized by its unique structure, which includes a benzopyran moiety attached to an ethanamine group, specifically in the hydrochloride salt form. This compound has garnered interest in various scientific fields due to its potential pharmacological applications.
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride falls under the category of organic compounds, specifically amines and heterocyclic compounds. Its classification highlights its structural characteristics that include both aliphatic and aromatic components.
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dihydro-2H-1-benzopyran and an appropriate amine precursor followed by the formation of the hydrochloride salt.
The molecular structure of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride can be represented in various formats:
InChI=1S/C11H16ClN/c12-11(13)9-5-3-7(14)8(4-6-9)10(11)15/h3,5,7,10H,4,6,14H2,1H3
This representation provides a systematic way to describe the compound's connectivity.
The compound's key structural features include:
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is not fully elucidated but is believed to involve interactions with neurotransmitter systems or receptors in biological systems.
Research indicates that compounds with similar structures may modulate neurotransmitter levels or receptor activity, which could explain potential therapeutic effects in neurological or psychiatric disorders.
The physical properties of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride include:
Key chemical properties include:
These properties are critical for understanding its behavior in biological systems and during synthesis.
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride has potential applications in:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5